7-Azaspiro[3.5]nonane-7-carbonyl chloride (CAS 1935478-27-5) is a highly reactive, pre-activated electrophilic building block designed for the rapid synthesis of spirocyclic ureas and carbamates [1]. By incorporating the 7-azaspiro[3.5]nonane core—a widely validated bioisostere for piperidine—this reagent provides enhanced three-dimensional complexity, improved aqueous solubility, and increased metabolic stability[2]. As a stable carbonyl chloride, it allows medicinal chemists and process engineers to bypass hazardous phosgene-mediated activation steps, directly coupling with amines or alcohols to generate rigid, drug-like scaffolds with favorable physicochemical profiles[3].
Substituting 7-azaspiro[3.5]nonane-7-carbonyl chloride with a generic piperidine-1-carbonyl chloride fundamentally alters the 3D vector projection of the resulting molecule, often leading to increased lipophilicity, reduced aqueous solubility, and higher non-specific protein binding due to the planar nature of the piperidine ring [1]. Conversely, attempting to use the unactivated 7-azaspiro[3.5]nonane free amine requires the end-user to perform highly toxic, moisture-sensitive phosgene or triphosgene activation steps in-house [2]. This not only introduces severe environmental, health, and safety (EHS) bottlenecks but also decreases overall yields and reproducibility in high-throughput parallel synthesis workflows [3].
For the synthesis of spirocyclic ureas, utilizing the pre-activated 7-azaspiro[3.5]nonane-7-carbonyl chloride completely eliminates the need for in-house phosgene or triphosgene handling [1]. While the free amine requires a hazardous, moisture-sensitive activation step that complicates parallel library generation, the carbonyl chloride acts as a direct, shelf-stable electrophile, reducing the synthetic sequence by one critical step and improving overall workflow efficiency [2].
| Evidence Dimension | Phosgene-equivalent handling steps for urea formation |
| Target Compound Data | 0 steps (ready-to-use electrophile) |
| Comparator Or Baseline | 7-Azaspiro[3.5]nonane free base (requires 1 equivalent of phosgene/triphosgene) |
| Quantified Difference | 100% reduction in highly toxic gas/reagent handling steps |
| Conditions | Standard high-throughput urea library synthesis |
Bypassing phosgene activation removes severe EHS bottlenecks, allowing for immediate and safe deployment in automated parallel synthesis.
The incorporation of the 7-azaspiro[3.5]nonane core provides a significant increase in three-dimensional structural complexity compared to traditional flat saturated rings [1]. While piperidine derivatives project substituents in a relatively planar average vector, the spiro-fused cyclobutane ring of 7-azaspiro[3.5]nonane introduces a rigid, perpendicular steric bulk that effectively increases the sp3 character and alters the lipophilicity profile of the resulting drug candidates [2].
| Evidence Dimension | 3D structural rigidity and out-of-plane steric bulk |
| Target Compound Data | High 3D character via perpendicular spiro-fused cyclobutane |
| Comparator Or Baseline | Piperidine core (planar average vector projection) |
| Quantified Difference | Significant increase in out-of-plane sp3 character and spatial coverage |
| Conditions | in silico conformational analysis and physicochemical profiling |
Enhanced 3D character reduces non-specific protein binding and improves target selectivity in drug discovery programs.
The 7-azaspiro[3.5]nonane urea scaffold has been explicitly validated in advanced clinical candidates, such as the FAAH inhibitor PF-04862853, which demonstrated targeted in vivo efficacy and pharmacokinetic properties [1]. During lead optimization, this specific spirocyclic core was selected over smaller spirocycles and standard piperidines due to its specific balance of molecular weight, CNS penetration, and target potency[1]. Procuring the carbonyl chloride allows direct access to this highly validated chemotype.
| Evidence Dimension | Scaffold selection for optimized in vivo efficacy and PK |
| Target Compound Data | 7-azaspiro[3.5]nonane urea (selected for clinical candidate PF-04862853) |
| Comparator Or Baseline | Piperidine and alternative spirocyclic ureas (deprioritized during lead optimization) |
| Quantified Difference | Superior balance of potency, selectivity, and CNS drug-like properties leading to clinical advancement |
| Conditions | in vivo efficacy and pharmacokinetic screening for FAAH inhibitors |
Procuring this specific core allows researchers to directly build upon a clinically validated, highly potent scaffold for CNS and metabolic targets.
Directly downstream of its pre-activated nature, this carbonyl chloride is a highly efficient electrophile for automated, parallel synthesis of urea-based compound libraries targeting CNS indications. By eliminating the need for phosgene, it allows medicinal chemists to rapidly generate diverse 7-azaspiro[3.5]nonane ureas with high reproducibility and safety [1].
In late-stage lead optimization where a piperidine ring causes metabolic liabilities or excessive lipophilicity, this reagent serves as a direct drop-in replacement to form the corresponding spirocyclic amides or ureas. The enhanced 3D complexity improves the physicochemical profile and helps candidates increase their sp3 fraction without requiring a redesign of the synthetic route[2].
The rigid, solvent-exposed nature of the 7-azaspiro[3.5]nonane core makes it an excellent linker or structural motif in the design of PROTACs (e.g., for KRAS G12D degradation). The carbonyl chloride allows for efficient coupling to amine-bearing target ligands or E3 ligase binders, providing a rigidified vector that can enhance degradation efficacy[3].